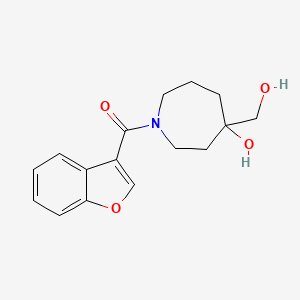![molecular formula C14H17F3N2O3S B5449144 1-(methylsulfonyl)-N-[3-(trifluoromethyl)phenyl]piperidine-3-carboxamide](/img/structure/B5449144.png)
1-(methylsulfonyl)-N-[3-(trifluoromethyl)phenyl]piperidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(methylsulfonyl)-N-[3-(trifluoromethyl)phenyl]piperidine-3-carboxamide is a compound that has garnered interest due to its unique chemical structure and potential applications in various fields. The presence of the trifluoromethyl group and the piperidine ring makes it a valuable compound in pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
The synthesis of 1-(methylsulfonyl)-N-[3-(trifluoromethyl)phenyl]piperidine-3-carboxamide involves several steps. One common method includes the trifluoromethylation of carbon-centered radical intermediates . This process can be achieved through visible-light-promoted reactions, where trifluoromethyl phenyl sulfone acts as a radical precursor . Industrial production methods often involve the use of nucleophilic trifluoromethylating agents under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-(methylsulfonyl)-N-[3-(trifluoromethyl)phenyl]piperidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The trifluoromethyl group can participate in substitution reactions, often facilitated by electron donor-acceptor complexes. Common reagents used in these reactions include trifluoromethyl phenyl sulfone and arylthiolate anions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(methylsulfonyl)-N-[3-(trifluoromethyl)phenyl]piperidine-3-carboxamide has several scientific research applications:
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Mechanism of Action
The mechanism of action of 1-(methylsulfonyl)-N-[3-(trifluoromethyl)phenyl]piperidine-3-carboxamide involves its interaction with molecular targets through the trifluoromethyl group. This group can form strong interactions with proteins and enzymes, affecting their function. The piperidine ring also plays a role in stabilizing the compound and enhancing its reactivity .
Comparison with Similar Compounds
1-(methylsulfonyl)-N-[3-(trifluoromethyl)phenyl]piperidine-3-carboxamide can be compared with other trifluoromethylated compounds, such as trifluoromethyl phenyl sulfone and trifluoromethylpyridines . These compounds share similar chemical properties but differ in their specific applications and reactivity. The presence of the piperidine ring in this compound makes it unique and valuable for certain applications.
Properties
IUPAC Name |
1-methylsulfonyl-N-[3-(trifluoromethyl)phenyl]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F3N2O3S/c1-23(21,22)19-7-3-4-10(9-19)13(20)18-12-6-2-5-11(8-12)14(15,16)17/h2,5-6,8,10H,3-4,7,9H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJNAVMFWOAYCLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC(C1)C(=O)NC2=CC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-methyl-5-[(4-methyl-1-piperidinyl)sulfonyl]-N-3-pyridinylbenzamide](/img/structure/B5449064.png)
![N-{2-[(4-methoxyphenyl)thio]ethyl}methanesulfonamide](/img/structure/B5449071.png)
![methyl 5-[[3-[(Z)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]indol-1-yl]methyl]furan-2-carboxylate](/img/structure/B5449074.png)
![2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(2-ethoxyphenyl)acrylonitrile](/img/structure/B5449084.png)
![(3S*,4R*)-1-[3-(1,3-benzothiazol-2-yl)propanoyl]-4-(hydroxymethyl)-3-piperidinol](/img/structure/B5449108.png)
![2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-N-4H-1,2,4-triazol-4-yl-1,3-thiazole-4-carboxamide](/img/structure/B5449113.png)
![N-ethyl-3-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B5449116.png)
![5-(2,5-dimethylpyrimidin-4-yl)-3-(3-methoxyphenyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5449118.png)

![N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}nicotinamide](/img/structure/B5449138.png)
![2-[4-(phenylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B5449143.png)
![2-chloro-N-[2-(5-isopropyl-2-methylphenoxy)ethyl]-5-(methylthio)benzamide](/img/structure/B5449154.png)
![(2E)-3-(3-nitrophenyl)-N-{4-[4-(phenylcarbonyl)piperazin-1-yl]phenyl}prop-2-enamide](/img/structure/B5449160.png)
![4-[7-(4-METHYLPHENYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]PYRIDINE](/img/structure/B5449170.png)
